molecular formula C19H30IN3O4 B12785194 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate CAS No. 97050-95-8

1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate

Cat. No.: B12785194
CAS No.: 97050-95-8
M. Wt: 491.4 g/mol
InChI Key: WMCCUUIETJORRS-UHFFFAOYSA-N
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Description

1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinium core, a hydroxyphenoxy group, and a dimethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of the m-hydroxyphenoxy acetamide intermediate. This intermediate is then reacted with 1-methylpiperidine in the presence of a suitable iodinating agent to form the piperidinium iodide. Finally, the dimethylcarbamate group is introduced through a reaction with dimethylcarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the acetamido and carbamate moieties can be reduced to their corresponding alcohols.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated derivatives, such as chlorides or bromides.

Scientific Research Applications

1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-tumor activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinium core may facilitate binding to biological membranes, enhancing the compound’s bioavailability. The dimethylcarbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-(p-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate: Similar structure but with a para-hydroxyphenoxy group.

    1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-ethylpiperidinium iodide dimethylcarbamate: Similar structure but with an ethyl group instead of a methyl group on the piperidinium core.

Uniqueness

1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-hydroxyphenoxy group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

97050-95-8

Molecular Formula

C19H30IN3O4

Molecular Weight

491.4 g/mol

IUPAC Name

[3-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethylamino]-2-oxoethoxy]phenyl] N,N-dimethylcarbamate;iodide

InChI

InChI=1S/C19H29N3O4.HI/c1-21(2)19(24)26-17-9-7-8-16(14-17)25-15-18(23)20-10-13-22(3)11-5-4-6-12-22;/h7-9,14H,4-6,10-13,15H2,1-3H3;1H

InChI Key

WMCCUUIETJORRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)OCC(=O)NCC[N+]2(CCCCC2)C.[I-]

Origin of Product

United States

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